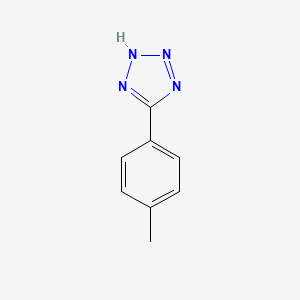

5-(4-Methylphenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCJIAZPYBJASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301238 | |

| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24994-04-5 | |

| Record name | 5-(4-Methylphenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24994-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 141938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024994045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24994-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quantum Chemical Studies of 5-(p-tolyl)-1H-tetrazole: A Technical Guide

This technical guide provides an in-depth overview of the quantum chemical studies of 5-(p-tolyl)-1H-tetrazole, tailored for researchers, scientists, and professionals in drug development. The document outlines experimental protocols, presents key data in a structured format, and illustrates the research workflow.

Introduction

5-(p-tolyl)-1H-tetrazole is a heterocyclic compound featuring both a tetrazole ring and a tolyl group. Tetrazole derivatives are of significant interest in medicinal chemistry, coordination chemistry, and materials science due to their diverse biological activities and applications.[1][2] They often serve as bioisosteres for carboxylic acids in drug design.[3] Quantum chemical studies are crucial for understanding the structural, electronic, and spectroscopic properties of such molecules. These computational methods, particularly Density Functional Theory (DFT), provide valuable insights into molecular geometry, stability, and reactivity, complementing experimental findings.[4][5][6]

This guide details the synthesis, experimental characterization, and computational analysis of 5-(p-tolyl)-1H-tetrazole, establishing a framework for its comprehensive study.

Methodologies and Protocols

A combined experimental and theoretical approach is essential for a thorough investigation of 5-(p-tolyl)-1H-tetrazole.

2.1 Experimental Protocols

2.1.1 Synthesis of 5-(p-tolyl)-1H-tetrazole

The synthesis of 5-(p-tolyl)-1H-tetrazole can be achieved via a [3+2] cycloaddition reaction from the corresponding nitrile. A typical protocol is as follows[1]:

-

Dissolve 4-methylbenzonitrile (10 mmol) and ammonium chloride (10 mmol) in dimethylformamide (DMF, 40 ml).

-

Add sodium azide (15 mmol) to the solution.

-

Reflux the mixture for 24 hours.

-

After cooling to room temperature, filter the mixture.

-

Remove most of the solvent under vacuum.

-

Obtain pale yellow crystals of the title compound upon slow evaporation of the remaining solvent.

Alternative methods may utilize catalysts like nano-TiCl₄·SiO₂[2] or silica sulfuric acid[7] to improve yields and reaction conditions.

2.1.2 X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.

-

Crystal Growth: Grow suitable single crystals by slow evaporation from a solvent like DMF.[1]

-

Data Collection: Mount a selected crystal on a diffractometer (e.g., Rigaku SCXmini) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS) and refine it by full-matrix least-squares on F² using software like SHELXL.[1] An absorption correction (e.g., multi-scan) is typically applied.[1]

2.2 Computational Protocol

Quantum chemical calculations are generally performed using DFT, as it provides a good balance between accuracy and computational cost.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for such molecules.[4][5]

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p) is appropriate for providing accurate results for geometry and electronic properties.[3][4]

-

Geometry Optimization: The initial molecular structure, often based on crystallographic data, is optimized to find the minimum energy conformation in the gas phase or with a solvent model (e.g., PCM).

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[5]

-

Electronic Property Analysis: Key electronic properties are determined from the optimized geometry. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) to calculate the energy gap, ionization potential, electron affinity, and other reactivity descriptors.[8]

-

NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data.[4]

Data Presentation

Quantitative data from both experimental and theoretical studies are summarized below for clarity and comparison.

3.1 Experimental Structural Data

The following table presents selected experimental geometric parameters for 5-(p-tolyl)-1H-tetrazole, as determined by single-crystal X-ray diffraction.[1] The molecule possesses crystallographic mirror symmetry.[1]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1—C2 | 1.383 (3) | C2—C1—C7 | 120.3 (2) |

| C1—C7 | 1.468 (3) | C3—C2—C1 | 121.2 (2) |

| C2—C3 | 1.384 (3) | C2—C3—C4 | 119.5 (2) |

| C3—C4 | 1.382 (3) | C3—C4—C8 | 120.7 (2) |

| C7—N1 | 1.340 (2) | N2—N1—C7 | 105.8 (2) |

| C7—N2A | 1.340 (2) | N1—C7—N2A | 112.5 (2) |

| N1—N2 | 1.332 (2) | N1—C7—C1 | 123.7 (2) |

| Parameter | Dihedral Angle (°) | ||

| Phenyl Ring vs. Tetrazole Ring | 2.67 (9) |

Table 1: Selected experimental bond lengths, bond angles, and dihedral angle for 5-(p-tolyl)-1H-tetrazole.

3.2 Theoretical Quantum Chemical Data

The following table outlines the typical quantum chemical properties calculated for tetrazole derivatives using DFT (e.g., at the B3LYP/6-311G(d,p) level). These values provide insight into the molecule's electronic structure and reactivity.

| Property | Description | Typical Calculated Value (Example) |

| Total Energy | The total electronic energy of the optimized molecule. | Varies with method/basis set |

| Dipole Moment | A measure of the molecule's overall polarity. | ~2-6 Debye |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -0.5 to -1.5 eV |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). | ~ 5.5 to 6.5 eV |

| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO). | ~ 6.5 to 7.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (A ≈ -ELUMO). | ~ 0.5 to 1.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I - A)/2). | ~ 2.5 to 3.5 eV |

| Electronegativity (χ) | The power to attract electrons (χ = (I + A)/2). | ~ 3.5 to 4.5 eV |

Table 2: Key quantum chemical properties and their descriptions, with typical value ranges based on studies of similar molecules.[8]

Visualization of Workflow

The logical flow from synthesis to a comprehensive understanding of the molecule's properties can be visualized as a combined experimental and computational workflow.

Caption: Workflow for the integrated experimental and quantum chemical study of 5-(p-tolyl)-1H-tetrazole.

References

- 1. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.org.za [scielo.org.za]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Genesis of a Versatile Heterocycle: Early Research on 5-Substituted Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on 5-substituted tetrazoles, a class of nitrogen-rich heterocyclic compounds that have become indispensable in medicinal chemistry and materials science. From their initial synthesis in the late 19th century to the development of more practical synthetic routes in the mid-20th century, this document provides a comprehensive overview of the early chemical investigations that paved the way for their widespread application. The inherent properties of 5-substituted tetrazoles, particularly their ability to serve as bioisosteres for carboxylic acids, have cemented their role in modern drug design. This guide delves into the seminal synthetic methods, presents key quantitative data, and offers detailed experimental protocols from this pioneering era.

Historical Context and Early Synthetic Endeavors

The history of tetrazole chemistry began in 1885 with the Swedish chemist J. A. Bladin, who first synthesized a derivative of this novel ring system.[1] His work, however, remained of primarily academic interest for several decades. It wasn't until the mid-20th century that the potential applications of tetrazoles, particularly in pharmacology, began to be recognized, spurring further research into more efficient and safer synthetic methodologies.

A significant breakthrough came in 1958 when Finnegan, Henry, and Lofquist at the U.S. Naval Ordnance Test Station developed a much-improved method for the preparation of 5-substituted tetrazoles.[2] Their approach, which involved the reaction of nitriles with sodium azide and ammonium chloride in dimethylformamide (DMF), offered a safer and more versatile alternative to the use of the highly toxic and explosive hydrazoic acid.[2] This development was a pivotal moment, opening the door for the synthesis and investigation of a wide array of 5-substituted tetrazole derivatives.

The [3+2] Cycloaddition: A Foundational Synthetic Route

The most prevalent method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] dipolar cycloaddition reaction between an organic nitrile and an azide.[1] This reaction forms the stable five-membered tetrazole ring. Early methods often employed the hazardous hydrazoic acid, but the work of Finnegan and colleagues demonstrated the efficacy of using sodium azide in the presence of a proton source like ammonium chloride.[2]

Quantitative Data from Early Syntheses

The work of Finnegan and his team provided valuable quantitative data on the synthesis of various 5-substituted tetrazoles. The following table summarizes the yields obtained for a range of nitriles using their improved method.

| Nitrile | Temperature (°C) | Time (hr) | Product | Yield (%) |

| Benzonitrile | 100 | 3 | 5-Phenyl-1H-tetrazole | 75.6 |

| Benzonitrile | 100 | 7 | 5-Phenyl-1H-tetrazole | 87.5 |

| Benzonitrile | 125 | 3 | 5-Phenyl-1H-tetrazole | 88.0 |

| Phenylacetonitrile | 125 | 7 | 5-Benzyl-1H-tetrazole | 84.0 |

| Acetonitrile | 125 | 24 | 5-Methyl-1H-tetrazole | 68.0 |

| n-Butyronitrile | 125 | 24 | 5-n-Propyl-1H-tetrazole | 10.0 |

| 4-Methoxybenzonitrile | 100 | 3 | 5-(4-Methoxyphenyl)-1H-tetrazole | 96.0 |

| 4-Nitrobenzonitrile | 100 | 7 | 5-(4-Nitrophenyl)-1H-tetrazole | 54.0 |

| Ethyl cyanoacetate | 100 | 7 | 5-(Carbethoxymethyl)-1H-tetrazole | 59.0 |

| 3-Hydroxypropionitrile | 125 | 16 | 5-(2-Hydroxyethyl)-1H-tetrazole | 82.0 |

Data sourced from U.S. Patent 2,977,372.[2]

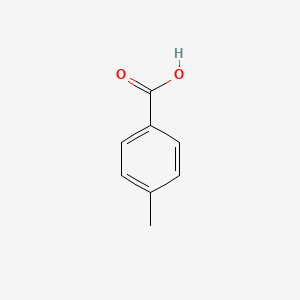

Physicochemical Properties: The Carboxylic Acid Isostere Concept

A key feature of 5-substituted-1H-tetrazoles that drives their use in drug discovery is their ability to act as a non-classical isostere of the carboxylic acid group.[3] This bioisosterism is attributed to their similar physicochemical properties, particularly their acidity (pKa) and planar structure. The tetrazole ring can delocalize a negative charge, similar to a carboxylate anion.

| Substituent (R) | pKa (R-COOH) | pKa (R-C(N₄)H) |

| H | 3.75 | 4.89 |

| Methyl | 4.76 | 5.45 |

| Ethyl | 4.87 | 5.51 |

| Phenyl | 4.20 | 4.60 |

| 4-Nitrophenyl | 3.42 | 3.65 |

| 4-Methylphenyl | 4.34 | 4.82 |

| 4-Methoxyphenyl | 4.47 | 4.92 |

| 4-Chlorophenyl | 3.98 | 4.21 |

This table presents a comparison of the acidity of several 5-substituted-1H-tetrazoles and their corresponding carboxylic acids.

Detailed Experimental Protocols from Seminal Research

The following protocols are based on the foundational work in the synthesis of 5-substituted tetrazoles.

Finnegan's Improved Synthesis of 5-Substituted Tetrazoles (1958)

This protocol is a general procedure adapted from the work of Finnegan, Henry, and Lofquist.[2]

Materials:

-

Organic nitrile (1.0 mole)

-

Sodium azide (1.1 moles)

-

Ammonium chloride (1.1 moles)

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of the organic nitrile, sodium azide, and ammonium chloride is prepared in a suitable reaction vessel equipped with a stirrer and a reflux condenser.

-

Dimethylformamide is added as the solvent. The concentration of the reactants in the solvent can be varied, but a typical concentration is in the range of 1-2 moles of nitrile per liter of DMF.

-

The reaction mixture is heated with stirring to the desired temperature (typically between 100-125 °C).

-

The reaction is maintained at this temperature for a period ranging from several hours to a full day, depending on the reactivity of the nitrile. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and the resulting solution is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This protonates the tetrazolate anion, causing the 5-substituted tetrazole to precipitate.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., water, ethanol, or a mixture thereof).

Conclusion

The early research on 5-substituted tetrazoles, particularly the development of a safe and efficient synthetic method by Finnegan, Henry, and Lofquist, was a watershed moment in heterocyclic chemistry. This foundational work not only provided the chemical community with access to a diverse range of these compounds but also laid the groundwork for understanding their physicochemical properties. The recognition of the 5-substituted tetrazole moiety as a carboxylic acid isostere has had a profound and lasting impact on the field of medicinal chemistry, leading to the development of numerous successful therapeutic agents. The data and protocols presented in this guide offer a window into this critical period of discovery and continue to be relevant to researchers engaged in the synthesis and application of these remarkable heterocyclic systems.

References

Physicochemical Properties of 5-(4-Methylphenyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methylphenyl)-1H-tetrazole, a key heterocyclic compound, is recognized in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but improved metabolic stability and pharmacokinetic profiles. A thorough understanding of its physicochemical properties is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its acidity (pKa), lipophilicity (logP), solubility, and melting point. This document summarizes available quantitative data and presents detailed standard experimental protocols for their determination, supplemented by workflow diagrams to facilitate comprehension and replication in a research setting.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical properties of this compound based on available data.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₈N₄ | - | --INVALID-LINK-- |

| Molecular Weight | 160.18 g/mol | - | --INVALID-LINK-- |

| Melting Point | 248 - 253 °C | Experimental | Various Sources |

| 209 - 212 °C | Experimental | --INVALID-LINK--[1] | |

| Acidity (pKa) | 4.44 ± 0.10 | Predicted | --INVALID-LINK--[1] |

| Lipophilicity (XLogP3-AA) | 1.5 | Computed | --INVALID-LINK-- |

| Solubility | Soluble in Dimethylformamide (DMF) | Qualitative | Various Sources |

| Poor aqueous solubility expected | Inferred | General property of 5-aryltetrazoles |

Tautomerism and Acidity (pKa)

The tetrazole ring exhibits prototropic tautomerism, existing in equilibrium between 1H and 2H forms. The acidic nature of the N-H proton is a defining feature, making the tetrazole group a common isostere for carboxylic acids in drug design.[2] The pKa value quantifies this acidity.

Predicted pKa Value

The predicted pKa for this compound is 4.44 ± 0.10 [1]. This value is comparable to that of benzoic acid (pKa ≈ 4.2), supporting its use as a bioisostere.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Methodology:

-

Preparation of Analyte Solution: A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., water with a minimal amount of methanol or DMSO to ensure solubility) to a known concentration (typically 1-5 mM).

-

System Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: The analyte solution is placed in a thermostatted vessel (e.g., at 25 °C) and stirred continuously. The calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) or the maximum of a second-derivative plot (Δ²pH/ΔV² vs. V).

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting membrane permeability and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Computed logP Value

The computed XLogP3-AA value for this compound is 1.5 [3]. This moderate lipophilicity is often desirable in drug candidates, balancing aqueous solubility with membrane permeability.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP. It directly measures the partitioning of a compound between two immiscible liquid phases.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by stirring together for 24 hours, followed by separation.

-

Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.

-

Partitioning: A known volume of the stock solution is mixed with a known volume of the pre-saturated aqueous buffer in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a mechanical shaker) at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to achieve complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development. While qualitatively described as soluble in organic solvents like DMF, its quantitative aqueous solubility is a key parameter for drug development.

Experimental Protocol: Thermodynamic Solubility Determination

The thermodynamic or "shake-flask" solubility provides the equilibrium concentration of a compound in a saturated solution, which is the most relevant measure for drug development.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

Sample Processing: The resulting slurry is filtered (e.g., using a 0.45 µm PVDF filter) or centrifuged at high speed to remove all undissolved solid material.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

Reporting: The solubility is reported in units of µg/mL or µM.

Melting Point and Thermal Properties

The melting point is an important indicator of purity and is influenced by the crystalline form of the compound. Discrepancies in reported melting points may suggest the existence of different polymorphic forms.

Reported Melting Point Range

Reported melting points for this compound vary, with ranges cited as 209-212 °C and 248-253 °C [1]. This variation could be due to different crystal polymorphs or measurement conditions.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a precise thermal analysis technique used to determine the melting point and other thermal events of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the crystalline compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).

-

Thermal Program: The sample and reference pans are heated at a constant, controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram. It is typically reported as the onset temperature or the peak temperature of the endothermic melting event. The enthalpy of fusion can also be calculated from the peak area.

Conclusion

The physicochemical properties of this compound align with its role as a valuable scaffold in medicinal chemistry. Its pKa is analogous to that of a carboxylic acid, and its moderate computed lipophilicity suggests a favorable balance for ADME properties. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine these critical parameters, ensuring reliable and reproducible data for drug discovery and development programs. The variability in reported melting points highlights the importance of thorough solid-state characterization, such as DSC, in early-stage development.

References

Tautomeric Forms of 5-(p-tolyl)-1H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 5-(p-tolyl)-1H-tetrazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, structural characterization, and the equilibrium between its major tautomers, supported by experimental and computational data.

Introduction

5-Substituted-1H-tetrazoles are a critical class of heterocyclic compounds, widely recognized as bioisosteres for carboxylic acids in drug design.[1] Their favorable metabolic stability and physicochemical properties have led to their incorporation into numerous pharmaceuticals. The biological activity and physical properties of these compounds are intrinsically linked to the tautomeric equilibrium between the 1H- and 2H-forms of the tetrazole ring.[2][3] This guide focuses on 5-(p-tolyl)-1H-tetrazole, providing a detailed analysis of its tautomeric forms.

The tautomerism of 5-(p-tolyl)-1H-tetrazole involves the migration of a proton between the nitrogen atoms of the tetrazole ring, leading to two primary tautomers: 5-(p-tolyl)-1H-tetrazole (1H-tautomer) and 5-(p-tolyl)-2H-tetrazole (2H-tautomer).

Synthesis and Solid-State Characterization

The synthesis of 5-(p-tolyl)-1H-tetrazole is typically achieved through a [3+2] cycloaddition reaction between 4-methylbenzonitrile and an azide source.[1][4]

Experimental Protocol: Synthesis of 5-(p-tolyl)-1H-tetrazole[1]

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzonitrile (1.17 g, 10 mmol) and ammonium chloride (0.53 g, 10 mmol) in N,N-dimethylformamide (DMF, 40 ml).

-

Addition of Azide: Add sodium azide (0.98 g, 15 mmol) to the solution.

-

Reaction: Reflux the mixture for 24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture.

-

Isolation: Remove the majority of the solvent under reduced pressure.

-

Crystallization: Obtain pale yellow crystals of 5-(p-tolyl)-1H-tetrazole by slow evaporation of the remaining solvent.

X-ray Crystallography

Single-crystal X-ray diffraction analysis of 5-(p-tolyl)-1H-tetrazole confirms the presence of the 1H-tautomer in the solid state.[1] The crystal structure reveals a planar tetrazole ring nearly coplanar with the tolyl group.

| Crystal Data for 5-(p-tolyl)-1H-tetrazole[1] | |

| Chemical Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 4.5370 (15) Å |

| b | 17.729 (5) Å |

| c | 9.778 (2) Å |

| V | 786.5 (4) ų |

| Z | 4 |

In the crystal lattice, molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains.[1]

| Hydrogen-Bond Geometry[1] | ||||

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···N1ⁱ | 0.87 (3) | 1.94 (3) | 2.806 (2) | 171 (3) |

Tautomeric Equilibrium: A Computational Perspective

| Illustrative Relative Energies of Tautomers (kcal/mol) | 1H-Tautomer | 2H-Tautomer |

| Gas Phase | 0.5 - 1.5 | 0.0 |

| Toluene (ε = 2.4) | 0.0 | 0.2 - 0.8 |

| Acetonitrile (ε = 37.5) | 0.0 | 1.0 - 2.0 |

| Water (ε = 78.4) | 0.0 | 1.5 - 2.5 |

| (Note: This data is illustrative and based on general trends for 5-aryltetrazoles.) |

Experimental Protocol: DFT Calculation of Tautomer Stability

This protocol outlines a general procedure for calculating the relative energies of the 1H- and 2H-tautomers of 5-(p-tolyl)-1H-tetrazole using the Gaussian software package.

-

Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of 5-(p-tolyl)-1H-tetrazole using a molecular editor.

-

Input File Preparation: For each tautomer, create a Gaussian input file for geometry optimization and frequency calculation. A typical input file would look like this:

-

Solvation Modeling: To calculate energies in solution, use the Polarizable Continuum Model (PCM). Modify the route section of the input file: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

-

Execution: Run the Gaussian calculations for both tautomers in the gas phase and in the desired solvents.

-

Data Analysis: From the output files, extract the Gibbs free energies (or electronic energies) for each tautomer. The relative energy (ΔG) is the difference between the free energies of the two tautomers.

Spectroscopic Analysis of Tautomerism in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying tautomeric equilibria in solution.[3] The observed spectrum depends on the rate of interconversion between the tautomers.

Expected NMR Chemical Shifts

The following table provides expected 1H and 13C NMR chemical shifts for the two tautomers of 5-(p-tolyl)-1H-tetrazole in a polar solvent like DMSO-d₆. The values for the 1H-tautomer are based on data for similar 5-aryl-1H-tetrazoles, while the values for the 2H-tautomer are approximated from data for 2-(1,4-dioxan-2-yl)-5-(p-tolyl)-2H-tetrazole.[7][8]

| Expected NMR Chemical Shifts (ppm) in DMSO-d₆ | 1H-Tautomer (Illustrative) | 2H-Tautomer (Approximated from[7]) |

| ¹H NMR | ||

| NH | ~16.0 - 17.0 (broad) | - |

| Aryl-H (ortho to tetrazole) | ~7.9 - 8.1 | ~8.05 |

| Aryl-H (meta to tetrazole) | ~7.4 - 7.6 | ~7.28 |

| CH₃ | ~2.4 | ~2.39 |

| ¹³C NMR | ||

| C5 (tetrazole) | ~155 - 156 | ~165.3 |

| C (ipso-aryl) | ~124 - 125 | ~124.0 |

| C (ortho-aryl) | ~127 - 128 | ~126.9 |

| C (meta-aryl) | ~129 - 130 | ~129.5 |

| C (para-aryl) | ~140 - 141 | ~140.7 |

| CH₃ | ~21 | ~21.4 |

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of 5-(p-tolyl)-1H-tetrazole in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Toluene-d₈) at a concentration of approximately 10-20 mg/mL.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

-

Integration: If separate signals for the two tautomers are observed (slow exchange), integrate the corresponding signals (e.g., the methyl protons) to determine the molar ratio.

-

Variable Temperature (VT) NMR: If a single set of averaged signals is observed (fast exchange), acquire a series of ¹H NMR spectra at different temperatures. Lowering the temperature may slow the exchange rate sufficiently to observe separate signals for each tautomer.

-

Data Analysis: Calculate the equilibrium constant (K) from the ratio of the integrated peak areas. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RTln(K).

Conclusion

The tautomerism of 5-(p-tolyl)-1H-tetrazole is a dynamic equilibrium between the 1H- and 2H-forms. While the 1H-tautomer is dominant in the solid state, the equilibrium in solution is influenced by solvent polarity and temperature. Understanding this tautomeric behavior is crucial for predicting the compound's properties and its interactions in biological systems. This guide provides the foundational experimental and computational protocols for the comprehensive study of this important molecule.

References

- 1. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. growingscience.com [growingscience.com]

The Core Electronic Structure of 5-Aryl-Tetrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-tetrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms and one carbon atom, possesses a unique electronic structure that imparts favorable physicochemical properties. These properties include metabolic stability, a pKa similar to carboxylic acids, and the ability to participate in various non-covalent interactions, making the tetrazole moiety an effective bioisostere for carboxylic acids and amides in drug design.[1][2] The electronic properties of the aryl substituent at the 5-position can further modulate the overall electronic structure of the molecule, influencing its reactivity, and biological activity. This guide provides a comprehensive overview of the electronic structure of 5-aryl-tetrazole derivatives, detailing theoretical and experimental methods for their characterization and exploring the implications for drug development.

Theoretical and Computational Analysis of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties of 5-aryl-tetrazole derivatives.[3] These computational methods provide valuable insights into molecular geometry, orbital energies, and charge distributions, which are crucial for understanding the reactivity and interaction of these compounds with biological targets.

Molecular Geometry

DFT calculations, often employing the B3LYP functional with basis sets such as 6-311G(d,p), have been used to determine the optimized geometries of 5-aryl-tetrazole derivatives. These studies provide data on bond lengths, bond angles, and dihedral angles, which are generally in good agreement with experimental data obtained from X-ray crystallography.[4]

Table 1: Calculated Geometrical Parameters of Representative 5-Aryl-Tetrazole Derivatives

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Dihedral Angle | Angle (°) | Reference |

| 5-(2,6-dimethylphenoxy)-(1H)-tetrazole | N1-N2 | 1.363 | N1-N2-N3 | 108.9 | C5-N1-N2-N3 | 0.0 | [4] |

| N2-N3 | 1.299 | N2-N3-N4 | 109.5 | N1-N2-N3-N4 | 0.0 | [4] | |

| N3-N4 | 1.364 | N3-N4-C5 | 105.4 | N2-N3-N4-C5 | 0.0 | [4] | |

| N4-C5 | 1.332 | N4-C5-N1 | 109.9 | N3-N4-C5-N1 | 0.0 | [4] | |

| C5-N1 | 1.331 | C5-N1-N2 | 106.3 | N4-C5-N1-N2 | 0.0 | [4] | |

| Ethyl-1-phenyl-1H-tetrazole-5-carboxylate | N1-N2 | 1.350 | N1-N2-N3 | 108.5 | C5-N1-N2-N3 | -0.1 | [3] |

| N2-N3 | 1.303 | N2-N3-N4 | 110.1 | N1-N2-N3-N4 | 0.1 | [3] | |

| N3-N4 | 1.355 | N3-N4-C5 | 105.0 | N2-N3-N4-C5 | -0.1 | [3] | |

| N4-C5 | 1.331 | N4-C5-N1 | 110.2 | N3-N4-C5-N1 | 0.1 | [3] | |

| C5-N1 | 1.339 | C5-N1-N2 | 106.2 | N4-C5-N1-N2 | 0.0 | [3] |

Note: Data is illustrative and extracted from specific computational studies. Actual values may vary depending on the specific derivative and computational method.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity.[3] A smaller energy gap suggests higher reactivity.[3]

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Representative 5-Aryl-Tetrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |

| Ethyl-1-(4-chlorophenyl)-1H-tetrazole-5-carboxylate | -7.02 | -1.71 | 5.31 | [3] |

| Ethyl-1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylate | -6.42 | -1.44 | 4.98 | [3] |

| Ethyl-1-(4-nitrophenyl)-1H-tetrazole-5-carboxylate | -7.64 | -3.41 | 4.23 | [3] |

Note: Values are dependent on the specific derivative and the level of theory used in the calculation.

Experimental Determination of Electronic and Molecular Structure

A variety of experimental techniques are employed to characterize the electronic and molecular structure of 5-aryl-tetrazole derivatives, providing empirical data to validate computational models.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate data on the three-dimensional arrangement of atoms in a molecule, including precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[4] This technique has been instrumental in confirming the tautomeric forms and conformational preferences of 5-aryl-tetrazole derivatives.[4]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are routinely used to confirm the chemical structure of synthesized 5-aryl-tetrazole derivatives. Chemical shifts provide information about the electronic environment of the nuclei.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies for the tetrazole ring and its substituents can be observed.[2]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be correlated with the HOMO-LUMO energy gap.[4]

The Role of Electronic Structure in Biological Activity and Drug Design

The electronic structure of 5-aryl-tetrazole derivatives is intrinsically linked to their biological activity. By modifying the electronic properties of the aryl substituent, it is possible to tune the compound's affinity for a biological target.

Enzyme Inhibition

Many 5-aryl-tetrazole derivatives have been investigated as enzyme inhibitors. For example, certain derivatives have shown inhibitory activity against xanthine oxidase, an enzyme involved in gout.[5][6] Molecular docking studies have revealed that the electronic distribution and steric factors of the 5-aryl-tetrazole scaffold are crucial for binding to the active site of the enzyme.[5][6]

Anticancer Activity

Several 5-aryl-tetrazole derivatives have demonstrated potent anticancer activity.[1][7][8][9] Their mechanism of action often involves the inhibition of key proteins in cancer cell proliferation, such as tubulin or tyrosine kinases.[7][8] The electronic properties of the molecule influence its ability to form specific interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in the protein's binding pocket.[8]

Experimental Protocols

General Synthesis of 5-Aryl-1H-Tetrazoles

A common method for the synthesis of 5-substituted 1H-tetrazoles involves the [2+3] cycloaddition of a nitrile with an azide.[10]

Protocol:

-

To a solution of the desired aryl nitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (2 mmol) and a catalyst such as nano-TiCl4·SiO2 (0.1 g).[10]

-

Reflux the reaction mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

-

After completion, cool the mixture to room temperature and filter to remove the catalyst.[10]

-

Add ice-cold water and 4N HCl (5 mL) to the filtrate to precipitate the product.[10]

-

Collect the solid by filtration and wash with cold chloroform to yield the pure 5-aryl-1H-tetrazole.[10]

Computational Details for DFT Calculations

Protocol:

-

The molecular geometry of the 5-aryl-tetrazole derivative is optimized using a DFT method, for example, the B3LYP functional with the 6-311G(d,p) basis set.[4]

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

The energies of the HOMO and LUMO are calculated from the optimized geometry.

-

Other electronic properties, such as Mulliken charges and molecular electrostatic potential, can also be computed.

Visualizations

Caption: Experimental and computational workflow for the study of 5-aryl-tetrazole derivatives.

References

- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular docking and xanthine oxidase inhibitory activity of 5-aryl-1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Cytotoxicity and Molecular Docking Studies of the 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.org.za [scielo.org.za]

The Tetrazole Ring: A Core Component in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for the carboxylic acid group have cemented its importance in the development of numerous therapeutic agents and high-energy materials. This technical guide provides a comprehensive overview of the fundamental chemistry of the tetrazole ring, including its structure, physicochemical properties, key synthetic methodologies with detailed experimental protocols, and its role in biological signaling pathways.

Core Concepts: Structure and Properties

The tetrazole ring can exist in different isomeric forms, with the 1H- and 2H-tautomers being the most common and interconvertible.[1] The ring system is considered aromatic, possessing 6 π-electrons, which contributes to its stability.[1] A key feature of the tetrazole moiety is its acidic nature, with the N-H proton of 1H-tetrazole exhibiting a pKa value similar to that of carboxylic acids, making it largely deprotonated at physiological pH.[2] This property is central to its role as a carboxylic acid bioisostere in many drugs, such as the angiotensin II receptor blocker Losartan.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the tetrazole ring and its derivatives is presented below, offering a valuable resource for characterization and analysis.

Table 1: Physicochemical Properties of the Tetrazole Ring

| Property | Value | Reference |

| Molecular Formula | CH₂N₄ | [4] |

| Molar Mass | 70.05 g/mol | [4] |

| Melting Point | 155-157 °C | [5] |

| Density | ~1.48 g/cm³ | [6] |

| pKa (1H-tetrazole) | 4.9 | [6] |

| Water Solubility | 23 g/100 mL at 20 °C | [4] |

Table 2: Representative Bond Lengths and Angles for a Tetrazole Derivative (5-azido-1H-tetrazole)

| Parameter | Bond | Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-N3 | 1.30 Å | |

| N3-N4 | 1.35 Å | |

| N4-C5 | 1.33 Å | |

| C5-N1 | 1.33 Å | |

| Bond Angle | N1-N2-N3 | 109.0° |

| N2-N3-N4 | 109.0° | |

| N3-N4-C5 | 106.5° | |

| N4-C5-N1 | 109.0° | |

| C5-N1-N2 | 106.5° | |

| Data from calculated geometry of 5-azido-1H-tetrazole.[7] |

Table 3: pKa Values of Selected 5-Substituted 1H-Tetrazoles

| Substituent (R) | pKa |

| -H | 4.70 |

| -CH₃ | 5.50 |

| -C₂H₅ | 5.59 |

| -C₆H₅ | 4.83 |

| Data compiled from various sources.[2] |

Table 4: Spectroscopic Data for Representative Tetrazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 5-Phenyl-1H-tetrazole | 17.45 (1H, br), 7.99 (2H, d), 7.54 (3H, t) | 155.93, 131.84, 129.78, 127.33, 124.63, 120.69 | 2919, 1601, 1457, 1281, 722 |

| 5-(4-Chlorophenyl)-1H-tetrazole | 16.81 (1H, br), 8.00 (2H, d), 7.61 (2H, d) | 154.96, 135.82, 129.43, 128.61, 123.27 | 2696, 1650, 1349, 1083, 822 |

| 5-(4-Methylbenzyl)-1H-tetrazole | 7.04-7.13 (4H, m), 4.16 (2H, s), 2.20 (3H, s) | 155.90, 136.63, 133.39, 129.76, 129.03, 29.02, 21.12 | 3000, 2861, 2695, 1083, 753 |

| Data for compounds synthesized and characterized in DMSO-d₆.[8] |

Synthesis of the Tetrazole Ring: Key Methodologies

The construction of the tetrazole ring can be achieved through several synthetic routes. The most prominent and versatile methods include the [3+2] cycloaddition of nitriles and azides (Huisgen cycloaddition) and the Ugi multicomponent reaction.

[3+2] Cycloaddition: A Classic and Robust Method

The reaction of an organonitrile with an azide source, typically sodium azide, is the most fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles.[9] This reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile group towards nucleophilic attack by the azide.[9]

Ugi Multicomponent Reaction: A Pathway to Diversity

The Ugi four-component reaction provides a powerful and efficient method for the synthesis of 1,5-disubstituted tetrazoles. This one-pot reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide), leading to a high degree of molecular diversity.[10][11]

Experimental Protocols

Synthesis of 5-Phenyl-1H-tetrazole via [3+2] Cycloaddition

This protocol describes the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using a copper sulfate catalyst.[12]

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 4 M

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and a catalytic amount of CuSO₄·5H₂O (2 mol%).

-

Stir the reaction mixture at room temperature and then increase the temperature to 140°C for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 10 mL of 4 M HCl and 10 mL of EtOAc.

-

Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Synthesis of 1,5-Disubstituted-1H-tetrazoles via Ugi-Azide Reaction

This general procedure outlines the synthesis of 1,5-disubstituted-1H-tetrazoles using the Ugi-azide multicomponent reaction.[13]

Materials:

-

Amine (1.0 equiv)

-

Aldehyde (2.0 equiv)

-

Isocyanide (2.0 equiv)

-

Azidotrimethylsilane (TMSN₃) (2.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer bar, prepare a 1.0 M solution of the amine (1.0 equiv) in anhydrous MeOH under a nitrogen atmosphere.

-

Sequentially add the aldehyde (2.0 equiv), isocyanide (2.0 equiv), and azidotrimethylsilane (2.0 equiv).

-

Stir the resulting mixture at room temperature for 7 hours.

-

Remove the solvent under reduced pressure.

-

Dilute the crude extract with CH₂Cl₂ (20 mL) and wash with an excess of brine.

-

Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

-

Purify the product by silica gel column chromatography using a mixture of hexanes and ethyl acetate.

C-H Functionalization of a Protected Tetrazole

This protocol describes the functionalization at the C5 position of a protected tetrazole via deprotonation with a Grignard reagent followed by reaction with an electrophile.[14]

Materials:

-

1N-PMB-protected tetrazole

-

Isopropylmagnesium chloride-lithium chloride complex (turbo Grignard reagent)

-

Electrophile (e.g., aldehyde, ketone)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the 1N-PMB-protected tetrazole (1.1 equiv) in anhydrous THF (to a concentration of approximately 0.1 M) in an oven-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add the isopropylmagnesium chloride-lithium chloride complex (1.3 equiv) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the electrophile (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc (3 times).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

The Tetrazole Ring in Action: Signaling Pathways

The significance of the tetrazole ring in drug development is exemplified by its presence in numerous FDA-approved drugs. Losartan, an angiotensin II receptor blocker (ARB), is a prime example where the tetrazole moiety plays a crucial role in its therapeutic effect.[3] Losartan blocks the action of angiotensin II, a potent vasoconstrictor, by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[15][16] This blockade disrupts the downstream signaling cascade that leads to vasoconstriction and aldosterone secretion, ultimately resulting in a reduction in blood pressure.[15][16]

The tetrazole group in Losartan mimics the carboxylate group of the natural ligand, angiotensin II, allowing it to bind effectively to the AT1 receptor.[17][18] However, its increased metabolic stability and lipophilicity compared to a carboxylic acid contribute to its favorable pharmacokinetic profile.[3]

Conclusion

The tetrazole ring is a versatile and highly valuable scaffold in modern chemistry. Its unique combination of physicochemical properties, particularly its bioisosteric relationship with the carboxylic acid group, has propelled it to the forefront of drug discovery and development. The synthetic methodologies outlined in this guide, from the classical [3+2] cycloaddition to the more contemporary multicomponent reactions, provide chemists with a robust toolkit for the construction of diverse tetrazole-containing molecules. A thorough understanding of the fundamental chemistry of the tetrazole ring, as detailed in this technical guide, is essential for researchers and scientists aiming to harness its full potential in the creation of novel therapeutics and advanced materials.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Tetrazole | CH2N4 | CID 67519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 17. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-(4-Methylphenyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological relevance of 5-(4-Methylphenyl)-1H-tetrazole. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development. Tetrazole derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities.[1][2]

Physicochemical Properties

This compound, also known as 5-(p-tolyl)-1H-tetrazole, is a white solid organic compound.[3] It belongs to the family of tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. The tetrazole ring is considered a bioisostere of the carboxylic acid group, a feature that is often exploited in drug design to improve metabolic stability and pharmacokinetic properties.[4][5]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | PubChem |

| Molecular Weight | 160.18 g/mol | PubChem |

| CAS Number | 24994-04-5 | PubChem |

| Melting Point | 246-248 °C | [6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2917-3000 | C-H stretching (aromatic and methyl) |

| 1609 | C=C stretching (aromatic) |

| 1487 | C=N stretching (tetrazole ring) |

| 1159 | C-N stretching |

| 818 | C-H bending (para-substituted benzene) |

Note: The exact peak positions may vary slightly between different sources and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule. The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 16.67 | br s | 1H | N-H (tetrazole) |

| 7.85 | d | 2H | Ar-H (ortho to tetrazole) |

| 7.34 | d | 2H | Ar-H (meta to tetrazole) |

| 2.32 | s | 3H | CH₃ |

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 155.58 | C5 (tetrazole ring) |

| 141.75 | C-CH₃ (aromatic) |

| 130.47 | Ar-CH |

| 127.42 | Ar-CH |

| 121.90 | C-C (aromatic, attached to tetrazole) |

| 21.55 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 5-substituted 1H-tetrazoles, characteristic fragmentation patterns involve the loss of N₂ or HN₃ molecules.[7]

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular ion) |

| 132 | [M - N₂]⁺ |

| 117 | [M - HN₃]⁺ |

Experimental Protocols

The synthesis of this compound typically involves the [3+2] cycloaddition reaction between 4-methylbenzonitrile and an azide source. Several catalytic systems have been developed to facilitate this reaction.

General Synthesis Protocol

A common method for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of a nitrile with sodium azide in the presence of a catalyst in a suitable solvent.[8]

Materials:

-

4-methylbenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or another catalyst (e.g., zinc chloride, indium chloride)[9]

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of 4-methylbenzonitrile in DMF, add sodium azide and a catalyst (e.g., ammonium chloride).

-

Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute HCl to protonate the tetrazole ring.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Potential Biological Relevance and Signaling Pathway

While this compound itself is not a widely studied therapeutic agent, the tetrazole scaffold is a key feature in many biologically active compounds.[1][2] Notably, some tetrazole derivatives have been investigated as anticancer agents that function as microtubule destabilizers.[10][11]

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Microtubule-targeting agents interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action for a hypothetical 5-aryl-1H-tetrazole as a microtubule destabilizer.

The diagram above illustrates the general mechanism by which a microtubule destabilizing agent, such as a hypothetical bioactive 5-aryl-1H-tetrazole, can induce apoptosis in cancer cells. By binding to tubulin dimers, the compound inhibits their polymerization into microtubules, disrupting the dynamic instability of these structures. This leads to the failure of mitotic spindle formation, causing the cell cycle to arrest at the G2/M phase and ultimately triggering programmed cell death.

Experimental Workflow: Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is a standard procedure in synthetic and medicinal chemistry.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. The presented data and protocols can aid researchers in their efforts to synthesize, characterize, and explore the potential applications of this and related tetrazole compounds in various scientific disciplines.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. phmethods.net [phmethods.net]

- 3. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Crystal Structure of 5-(p-tolyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-(p-tolyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials science. The document details its crystallographic parameters, molecular geometry, and supramolecular features. Furthermore, it includes a detailed experimental protocol for its synthesis and crystallization, and discusses the broader context of 5-substituted-1H-tetrazoles in drug development, including representative signaling pathways.

Introduction to 5-substituted-1H-tetrazoles

Tetrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, primarily due to the tetrazole ring's ability to act as a bioisosteric replacement for the carboxylic acid group. This substitution can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. The title compound, 5-(p-tolyl)-1H-tetrazole, belongs to the family of 5-aryl-1H-tetrazoles and has garnered attention for its potential applications in coordination chemistry and as a scaffold for the development of novel therapeutic agents.

Crystal Structure Analysis of 5-(p-tolyl)-1H-tetrazole

The crystal structure of 5-(p-tolyl)-1H-tetrazole has been determined by X-ray diffraction, revealing a well-defined molecular and packing arrangement.

Crystallographic Data

The key crystallographic data for 5-(p-tolyl)-1H-tetrazole are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₈N₄ |

| Formula Weight | 160.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a | 4.5370 (15) Å |

| b | 17.729 (5) Å |

| c | 9.778 (2) Å |

| α, β, γ | 90° |

| Volume | 786.5 (4) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.353 Mg/m³ |

| R-factor | 0.048 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and published research.[[“]]

Molecular Structure and Geometry

The molecule possesses crystallographic mirror symmetry, with the mirror plane bisecting the tolyl and tetrazole rings. The tetrazole ring is planar, and it is nearly coplanar with the phenyl ring, with a dihedral angle of approximately 2.67°.[[“]] The key bond lengths and angles are within the expected ranges for similar structures.

Table of Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C7 | 1.460 (3) | N1-C7-N1' | 109.3 (2) |

| C7-N1 | 1.3306 (17) | C1-C7-N1 | 125.36 (14) |

| N1-N2 | 1.3552 (18) | C7-N1-N2 | 108.53 (13) |

| N2-N2' | 1.272 (3) | N1-N2-N2' | 106.81 (13) |

Symmetry code: (') x, y, -z+1/2

Supramolecular Features and Crystal Packing

In the crystal lattice, molecules of 5-(p-tolyl)-1H-tetrazole are linked by intermolecular N—H···N hydrogen bonds, forming chains that propagate along the b-axis. Additionally, π-π stacking interactions are observed between the phenyl and tetrazole rings of adjacent molecules, with a centroid-centroid distance of 3.5639 (15) Å, contributing to the stability of the crystal packing.[[“]]

Experimental Protocols

Synthesis of 5-(p-tolyl)-1H-tetrazole

The synthesis of 5-(p-tolyl)-1H-tetrazole is typically achieved via a [3+2] cycloaddition reaction between 4-methylbenzonitrile and an azide source.

Materials:

-

4-methylbenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 4-methylbenzonitrile (10 mmol) and ammonium chloride (10 mmol) in DMF (40 ml).

-

Add sodium azide (15 mmol) to the solution.

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, filter the mixture.

-

Remove the majority of the solvent under reduced pressure.

-

Pale yellow crystals suitable for X-ray diffraction can be obtained by slow evaporation of the remaining solvent.[[“]]

Below is a graphical representation of the experimental workflow.

Caption: Experimental workflow from synthesis to characterization.

X-ray Crystallography

Data Collection:

-

A suitable single crystal is mounted on a diffractometer.

-

Data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.

-

A multi-scan absorption correction is applied to the collected data.

Structure Solution and Refinement:

-

The structure is solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically located in a difference Fourier map and refined isotropically or placed in calculated positions.

Relevance in Drug Development and Signaling Pathways

While the specific biological targets and signaling pathways for 5-(p-tolyl)-1H-tetrazole are not extensively documented, the broader class of 5-aryl-tetrazoles has significant therapeutic applications. Two prominent examples are their roles as angiotensin II receptor antagonists and as anticancer agents.

Representative Signaling Pathway: Angiotensin II Receptor Blockade

Many commercial antihypertensive drugs, such as Losartan, are 5-substituted tetrazoles. They act as antagonists of the Angiotensin II Type 1 (AT₁) receptor, which plays a crucial role in blood pressure regulation. Blockade of this receptor inhibits downstream signaling cascades that lead to vasoconstriction and inflammation. A key pathway affected is the TGF-β/Smad signaling pathway, which is involved in fibrosis.

The following diagram illustrates the inhibitory effect of a 5-aryl-tetrazole (represented by Losartan) on the Angiotensin II-induced signaling cascade.

Caption: Inhibition of Angiotensin II signaling by 5-aryl-tetrazoles.

Representative Signaling Pathway: Anticancer Activity via Tubulin Inhibition

Several 5-aryl-tetrazole derivatives have been investigated as potent anticancer agents. One of their mechanisms of action is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

The diagram below illustrates the logical flow of this anticancer mechanism.

Caption: Tubulin polymerization inhibition by 5-aryl-tetrazoles.

Conclusion

The crystal structure of 5-(p-tolyl)-1H-tetrazole provides valuable insights into its molecular conformation and intermolecular interactions, which are crucial for understanding its physical properties and potential applications. The straightforward synthesis of this and related 5-substituted-1H-tetrazoles, coupled with their diverse biological activities, underscores their importance as scaffolds in drug discovery and development. The representative signaling pathways of well-known 5-aryl-tetrazoles highlight the therapeutic potential of this class of compounds in treating a range of diseases from hypertension to cancer. This technical guide serves as a foundational resource for researchers and professionals working with this promising class of heterocyclic compounds.

References

Methodological & Application

Application Note: A Robust and Efficient Synthesis of 5-(4-Methylphenyl)-1H-tetrazole

AN-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a reliable and high-yield protocol for the synthesis of 5-(4-Methylphenyl)-1H-tetrazole from 4-methylbenzonitrile. The described method utilizes a [3+2] cycloaddition reaction between the nitrile and sodium azide, facilitated by a catalyst, offering a practical route to this important heterocyclic scaffold. Tetrazoles are recognized as metabolically stable surrogates for carboxylic acids in medicinal chemistry, making efficient synthetic routes to these compounds highly valuable in drug discovery and development.[1] The protocol is scalable and employs readily available reagents, providing a solid foundation for laboratory and potential industrial applications.[2]

Introduction

5-Substituted-1H-tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with a wide range of applications. They serve as crucial components in medicinal chemistry, coordination chemistry, and materials science.[1][3][4] Notably, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1] The most direct and common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source.[1][3]

This document provides a detailed protocol for the synthesis of this compound using 4-methylbenzonitrile and sodium azide. Various catalytic systems have been developed to enhance the efficiency and safety of this transformation, including the use of zinc salts,[1][2][5] amine salts,[6] and solid acids.[7][8] The protocol described herein is based on established methods that offer high yields and operational simplicity.

Reaction Principle

The synthesis proceeds via a [3+2] cycloaddition reaction, where the π-system of the nitrile group in 4-methylbenzonitrile reacts with the azide ion (N₃⁻). The catalyst, typically a Lewis acid or an amine salt, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide, thereby facilitating the formation of the tetrazole ring under milder conditions and in shorter reaction times. The final product is obtained after acidic work-up, which protonates the tetrazolide anion.

Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

3.1. Materials and Equipment

-

Reagents:

-

4-methylbenzonitrile (1.17 g, 10 mmol)

-

Sodium azide (NaN₃) (0.78 g, 12 mmol)[6]

-

Ammonium chloride (NH₄Cl) (0.64 g, 12 mmol) or Zinc Bromide (ZnBr₂) (1.13 g, 5 mmol)

-

Hydrochloric acid (HCl), 4 M solution

-

Ethyl acetate (for extraction)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers, graduated cylinders, and funnels

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

TLC plates (Silica gel 60 F₂₅₄)

-

3.2. Safety Precautions

-

Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃).[2] Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrazoic Acid (HN₃): Volatile, highly toxic, and explosive. Avoid acidic conditions during the reaction setup. The work-up must be performed carefully in a fume hood.

-

DMF: An irritant. Handle in a fume hood.

3.3. Detailed Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzonitrile (10 mmol), sodium azide (12 mmol), and the chosen catalyst (e.g., ammonium chloride, 12 mmol).[6]

-

Solvent Addition: Add the solvent (e.g., 20 mL of DMF).[6]

-

Reaction: Heat the mixture to 110-120 °C with vigorous stirring.[6]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 8-12 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 50 mL of water.

-

In a fume hood, slowly acidify the aqueous solution to pH ~2 by adding 4 M HCl. A precipitate will form.

-

Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

-

Purification:

-

The crude product is often pure enough for many applications.

-

If further purification is needed, the solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

-

Drying: Dry the purified white crystalline product under vacuum.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference(s) |

| Starting Material | 4-methylbenzonitrile | - |

| Key Reagents | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | [6] |

| Molar Ratio | Nitrile : NaN₃ : NH₄Cl = 1 : 1.2 : 1.2 | [6] |

| Solvent | N,N-Dimethylformamide (DMF) | [6][7] |

| Reaction Temperature | 110-120 °C | [6] |

| Reaction Time | 8-12 hours | [6] |

| Product | This compound | - |

| Molecular Formula | C₈H₈N₄ | [9][10] |

| Molecular Weight | 160.18 g/mol | [9][11] |

| Typical Yield | 85-95% | [7] |

| Appearance | White crystalline powder | [12] |

| Melting Point | 209-212 °C or 250-253 °C (literature varies) | [10][12] |

Visualized Workflow and Pathways

The following diagrams illustrate the chemical reaction and the experimental workflow.

References

- 1. pubs.acs.org [pubs.acs.org]